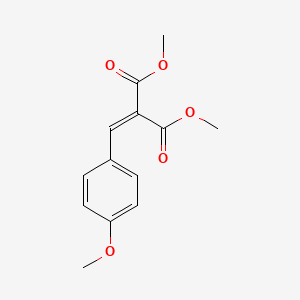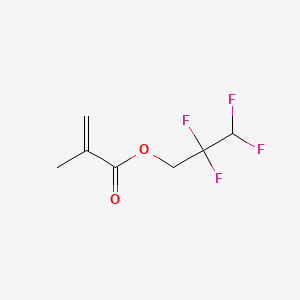
2,2,3,3-四氟丙基甲基丙烯酸酯
描述
2,2,3,3-Tetrafluoropropyl methacrylate is a type of fluoroalkyl methacrylate . It is used in the synthesis of homopolymers and copolymers, which are important materials for plastic optical fiber .
Synthesis Analysis
The synthesis of 2,2,3,3-Tetrafluoropropyl methacrylate involves a method of monomer synthesis and the homo- and copolymerization condition . High molecular weight polymers are obtained using this method . The reversible addition-fragmentation chain transfer (RAFT) polymerization of 2,2,3,3-tetrafluoropropyl methacrylate (TFPMA) in the presence of different chain transfer agents (CTAs) was also investigated .
Molecular Structure Analysis
The molecular formula of 2,2,3,3-Tetrafluoropropyl methacrylate is C7H8F4O2 . The molecular weight is 200.13 g/mol . The InChI is 1S/C7H8F4O2/c1-4(2)5(12)13-3-7(10,11)6(8)9/h6H,1,3H2,2H3 .
Chemical Reactions Analysis
The chemical reactions of 2,2,3,3-Tetrafluoropropyl methacrylate involve the RAFT polymerization . This process is reversible and involves the addition and fragmentation of the chain transfer agents .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,3,3-Tetrafluoropropyl methacrylate include a density of 1.2±0.1 g/cm3, a boiling point of 157.8±35.0 °C at 760 mmHg, a vapour pressure of 2.7±0.3 mmHg at 25°C, an enthalpy of vaporization of 39.5±3.0 kJ/mol, a flash point of 50.6±0.0 °C, an index of refraction of 1.361, a molar refractivity of 36.4±0.3 cm3, and a molar volume of 164.7±3.0 cm3 .
科学研究应用
Polymerization
2,2,3,3-Tetrafluoropropyl methacrylate is used in the reversible addition-fragmentation chain transfer (RAFT) polymerization . This process is a type of controlled radical polymerization, which is used to synthesize polymers with defined end-groups. The presence of Lewis acids like ZnBr2 can influence the tacticity of the polymerization process .
Tacticity Regulator
This compound can act as a tacticity regulator in the polymerization process . Tacticity refers to the relative stereochemistry of adjacent chiral centers within a macromolecule. The addition of hexafluoroisopropanol, for instance, can lead to an increase in the heterotacticity and a decrease in the isotacticity of the polymer chain .
Optical Applications
Poly(2,2,3,3-tetrafluoropropyl methacrylate) has unique refractive index characteristics and good optical clarity . These properties make it suitable for photonics applications such as optical waveguides and ophthalmic devices .
Anti-Reflective Coatings
Due to its unique refractive index characteristics, poly(2,2,3,3-tetrafluoropropyl methacrylate) is used as an anti-reflective coating for solar cells, displays, and contact lenses . These coatings can help to reduce glare and increase the efficiency of light transmission.
作用机制
Target of Action
2,2,3,3-Tetrafluoropropyl methacrylate (TFPMA) is primarily used in the field of polymer science . Its primary targets are monomers or other polymers with which it can react to form a polymer chain .
Mode of Action
TFPMA can undergo a process called Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization . In this process, TFPMA interacts with different chain transfer agents (CTAs) to form a polymer chain . The RAFT process allows for the controlled synthesis of polymers, making it a valuable tool in polymer chemistry .
Biochemical Pathways
The primary biochemical pathway involved in the action of TFPMA is the RAFT polymerization process . This process involves the reversible exchange of a dormant species (a polymer chain attached to a CTA) and an active species (a growing polymer chain), allowing for precise control over the polymerization process .
Pharmacokinetics
Its physical properties, such as its boiling point (124 °c) and density (125 g/mL at 25 °C), can affect its behavior in a chemical reaction or a polymerization process .
Result of Action
The result of TFPMA’s action is the formation of a polymer chain through the RAFT polymerization process . The polymer produced can have various applications, depending on the specific CTAs used and the conditions of the polymerization process .
Action Environment
The action of TFPMA can be influenced by various environmental factors. For instance, the temperature can affect the rate of the RAFT polymerization process . Additionally, the presence of different CTAs can influence the structure of the resulting polymer . It is also important to note that TFPMA should be stored in a cool, dry place and protected from direct sunlight .
安全和危害
2,2,3,3-Tetrafluoropropyl methacrylate may be harmful if inhaled . Vapors may cause dizziness or suffocation . It causes upper respiratory tract irritation and irritation of the mucous membrane . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, keep away from sources of ignition, and take measures to prevent the build up of electrostatic charge .
属性
IUPAC Name |
2,2,3,3-tetrafluoropropyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F4O2/c1-4(2)5(12)13-3-7(10,11)6(8)9/h6H,1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVZYSKAPMBSMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29991-77-3 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3-tetrafluoropropyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29991-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50196386 | |
| Record name | 2,2,3,3-Tetrafluoropropyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3-Tetrafluoropropyl methacrylate | |
CAS RN |
45102-52-1, 29991-77-3 | |
| Record name | 2,2,3,3-Tetrafluoropropyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45102-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3,3-Tetrafluoropropyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045102521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,3,3-Tetrafluoropropyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3-tetrafluoropropyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.064 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly(2,2,3,3-tetrafluoropropyl methacrylate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,3,3-Tetrafluoropropyl methacrylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/539HCC6WL9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



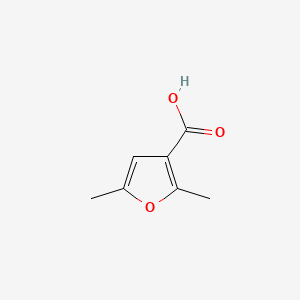
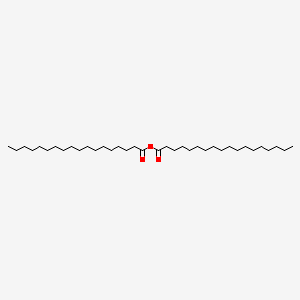
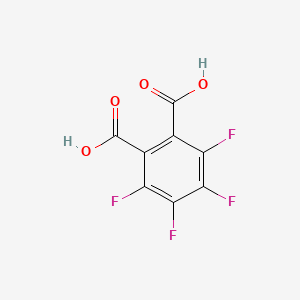

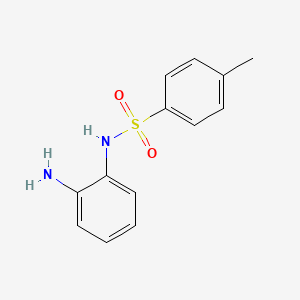




![3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione](/img/structure/B1294987.png)

![7-Oxabicyclo[4.1.0]heptan-2-one](/img/structure/B1294990.png)

